(2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O5/c1-18-6-5-7-20(12-18)16-31-17-29-26-21(27(31)34)15-30-32(26)11-10-28-24(33)9-8-19-13-22(35-2)25(37-4)23(14-19)36-3/h5-9,12-15,17H,10-11,16H2,1-4H3,(H,28,33)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHHLRHRJWJSM-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide belongs to the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant anticancer potential through various mechanisms. A study conducted on a series of pyrazolo[3,4-d]pyrimidines demonstrated their ability to inhibit the proliferation of cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, with some compounds showing enhanced activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | MCF-7 | 1.74 | Eukaryotic kinase inhibition |
| 1d | A549 | 2.50 | Apoptosis induction |
| 1e | PC-3 | 3.00 | Cell cycle arrest |
The anticancer effects of pyrazolo[3,4-d]pyrimidines are primarily attributed to their role as inhibitors of eukaryotic protein kinases. These compounds disrupt key signaling pathways that are crucial for cancer cell survival and proliferation. For instance, they have been shown to inhibit the Bcr-Abl T315I mutant kinase activity, leading to reduced tumor growth in vivo .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. Compounds from this class have been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds not only possess anticancer properties but also exhibit significant antibacterial activity, making them potential candidates for dual-action therapies in cancer patients who are at increased risk of infections due to immunosuppression .
Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidines
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 12 µg/mL |
| 2 | E. coli | 15 µg/mL |
| 3 | S. aureus | 10 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A derivative structurally similar to our compound was tested against various cancer cell lines and showed promising results with an IC50 value lower than 5 µM in several cases. This suggests that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced anticancer activity .
- Case Study on Antimicrobial Activity : Another study evaluated a library of pyrazolo[3,4-d]pyrimidines for their antibacterial properties and discovered that certain compounds effectively inhibited bacterial growth in vitro and demonstrated synergy with common antibiotics like ampicillin. This dual action could be particularly beneficial in treating infections in cancer patients undergoing chemotherapy .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of the compound enhance its interaction with biological targets associated with cancer progression.
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition is a crucial mechanism for developing drugs targeting diseases such as cancer and diabetes. The presence of the pyrazolo[3,4-d]pyrimidine moiety is known to confer inhibitory activity against kinases and other enzymes.
Neuropharmacological Potential
CNS Activity : There is emerging evidence that compounds with similar structural motifs can influence central nervous system (CNS) activity. The incorporation of a trimethoxyphenyl group suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. This compound's unique structure may enable it to exhibit activity against a range of pathogens, including bacteria and fungi. This aspect could be particularly relevant for developing new antibiotics amid rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key modifications to the chemical structure can lead to enhanced biological activity or reduced toxicity. For instance:
- Substitution Patterns : Variations in the methyl and methoxy groups can significantly impact the compound's interaction with target proteins.
- Linker Modifications : Altering the linker between the pyrazolo and phenyl groups may affect solubility and bioavailability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed promising results in vitro against various cancer cell lines. The compound induced apoptosis through mitochondrial pathways and inhibited key signaling pathways involved in cell proliferation.
Case Study 2: Enzyme Inhibition
Research focused on a series of pyrazolo[3,4-d]pyrimidine compounds revealed that modifications similar to those found in (2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide resulted in significant inhibition of specific kinases implicated in cancer metabolism.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound contains three key functional domains:
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Pyrazolo[3,4-d]pyrimidin-4-one core : A bicyclic heteroaromatic system with potential for nucleophilic substitution or oxidation at the carbonyl group.
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3,4,5-Trimethoxyphenylprop-2-enamide : An α,β-unsaturated enamide susceptible to hydrolysis, Michael addition, or photochemical reactions.
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3-Methylbenzyl substituent : A hydrophobic group that may influence steric effects or participate in aromatic electrophilic substitution.
Inferred Reactivity from Analogous Compounds
While direct data on this compound is unavailable, insights can be drawn from structurally related molecules in the search results:
Pyrazolo-Pyrimidine Derivatives
-
Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., CID 91892903 ) exhibit reactivity at the carbonyl oxygen, such as:
Enamide Systems
Potential Reaction Pathways
Based on structural analogs, the following reactions are plausible:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Enamide Hydrolysis | HCl (aq.), reflux | 3-(3,4,5-Trimethoxyphenyl)propanoic acid + amine derivative |
| Michael Addition | Thiols/amines, polar aprotic solvent | β-Substituted adducts |
| Demethylation | BBr₃, CH₂Cl₂, 0°C | Catechol derivatives |
| Oxidation | KMnO₄, acidic conditions | Cleavage of the enamide to carboxylic acid |
Research Gaps and Limitations
-
No experimental data on this compound’s reactivity was found in PubChem, Combi-Blocks, or Sigma-Aldrich sources .
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Predictions rely on structurally similar systems, which may not fully represent the compound’s behavior due to steric or electronic differences.
Recommendations for Further Study
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Synthetic Exploration : Investigate nucleophilic substitutions at the pyrimidin-4-one core.
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Stability Studies : Assess hydrolytic degradation under physiological conditions (pH 7.4, 37°C).
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Catalytic Functionalization : Screen transition-metal catalysts for C–H activation at the trimethoxyphenyl group.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2Z)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized to improve yield?
- Key Steps :
- Core Pyrazolo[3,4-d]pyrimidinone Formation : Condensation of substituted pyrazole precursors with urea derivatives under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) .
- Prop-2-enamide Coupling : Michael addition or Wittig reactions to introduce the (3,4,5-trimethoxyphenyl)prop-2-enamide moiety, requiring strict pH control (6.5–7.5) to avoid hydrolysis .
- Optimization Strategies :
- Catalysts : Use triethylamine or DMAP to enhance regioselectivity in heterocyclic ring closure .
- Temperature : Maintain 60–80°C during cyclization steps to balance reaction rate and side-product formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate the Z-isomer .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Primary Methods :
| Technique | Key Parameters | Application |
|---|---|---|
| 1H/13C NMR | DMSO-d6 solvent, δ 7.2–8.5 ppm (aromatic protons), δ 3.7–4.1 ppm (methoxy groups) | Confirm regiochemistry of pyrazolo-pyrimidinone and Z-configuration of prop-2-enamide . |
| HRMS | ESI+ mode, m/z calculated for C32H32N5O5: 590.2401 | Verify molecular ion and fragmentation patterns . |
| HPLC-PDA | C18 column, acetonitrile/water (70:30), λ = 254 nm | Assess purity (>95%) and detect isomers . |
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources (recombinant vs. native kinases) may alter IC50 values .
- Solubility Issues : Use of DMSO (>0.1% v/v) in in vitro assays can artificially suppress activity; pre-formulate with cyclodextrins or liposomes .
- Resolution Strategies :
- Dose-Response Validation : Repeat assays with ≥10 concentration points and orthogonal methods (e.g., SPR for binding affinity) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test .
Q. What strategies are recommended for studying the structure-activity relationships (SAR) of this compound to identify key pharmacophoric elements?
- SAR Workflow :
Fragment Replacement : Systematically modify the 3,4,5-trimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and test against kinase panels .
Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., CDK2 or Aurora A) to prioritize substituents enhancing H-bond interactions .
Free-Wilson Analysis : Quantify contributions of substituents (e.g., 3-methylphenyl vs. 4-fluorophenyl) to logP and bioactivity .
- Critical Findings :
- The 3,4,5-trimethoxyphenyl group is essential for tubulin polymerization inhibition (IC50 < 100 nM), while the pyrazolo-pyrimidinone core dictates kinase selectivity .
Q. How can crystallography and computational modeling resolve ambiguities in the compound’s stereochemistry?
- Single-Crystal X-ray Diffraction :
- Grow crystals via vapor diffusion (ethanol/water, 4:1) and solve structures with SHELX. Key metrics: R-factor < 0.05, C–C bond length SD ≤ 0.005 Å .
- DFT Calculations :
- Compare experimental and calculated IR spectra (B3LYP/6-311+G**) to validate Z-configuration of the prop-2-enamide moiety .
Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?
- Key Metrics :
| Parameter | Target Range | Methodology |
|---|---|---|
| Oral Bioavailability | ≥20% | Administer 10 mg/kg in rodent models; quantify plasma levels via LC-MS/MS . |
| Half-Life (t1/2) | >4 hours | Non-compartmental analysis using WinNonlin . |
| BBB Penetration | LogBB > −1 | In situ perfusion assay with capillary depletion . |
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design experiments to clarify?
- Hypothesis Testing :
- Liver Microsome Assays : Compare human vs. rat CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) with/without NADPH cofactors .
- Metabolite ID : Use UPLC-QTOF to detect glucuronidation or oxidation products; correlate with in silico predictions (Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
